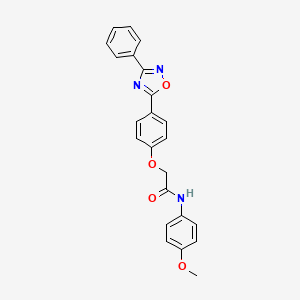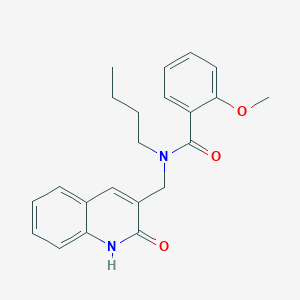
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BQ-788, is a selective antagonist of the endothelin B (ETB) receptor. ETB receptors are G protein-coupled receptors that are found in various tissues and play a crucial role in regulating vascular tone, cell proliferation, and inflammation. BQ-788 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide selectively binds to the ETB receptor and blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor peptide. The ETB receptor is expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells. Activation of the ETB receptor by ET-1 leads to the release of nitric oxide (NO) and prostacyclin (PGI2), which cause vasodilation and inhibit platelet aggregation. In addition, ETB receptor activation also leads to the clearance of ET-1 from the circulation, thus preventing its harmful effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. This compound has been shown to increase the production of NO and PGI2, which cause vasodilation and inhibit platelet aggregation. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has several advantages and limitations for lab experiments. The main advantage of this compound is its high selectivity for the ETB receptor, which allows for the specific targeting of this receptor in various tissues. Moreover, this compound has been extensively studied in various in vitro and in vivo models, which makes it a well-established tool for research. However, the main limitation of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments. Moreover, this compound has a relatively short half-life in vivo, which can limit its therapeutic efficacy in certain diseases.
Direcciones Futuras
There are several future directions for the research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One of the main areas of research is the development of more potent and selective ETB receptor antagonists, which can have better therapeutic efficacy in various diseases. Moreover, the role of the ETB receptor in various diseases, including cancer, cardiovascular diseases, and neurological disorders, needs to be further elucidated. In addition, the potential side effects of ETB receptor antagonists, including the risk of hypotension and bleeding, need to be carefully evaluated in clinical trials. Finally, the development of novel drug delivery systems, such as nanoparticles and liposomes, can enhance the bioavailability and therapeutic efficacy of this compound.
Métodos De Síntesis
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method for synthesizing this compound is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and melanoma. In addition, this compound has been shown to have beneficial effects in cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. Moreover, this compound has been shown to have neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-butyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-13-24(22(26)18-10-6-8-12-20(18)27-2)15-17-14-16-9-5-7-11-19(16)23-21(17)25/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLBXUJCZZBUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7719673.png)

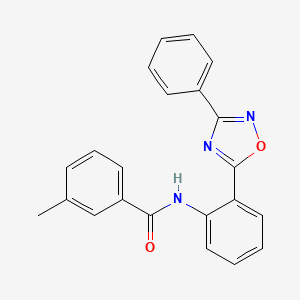
![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
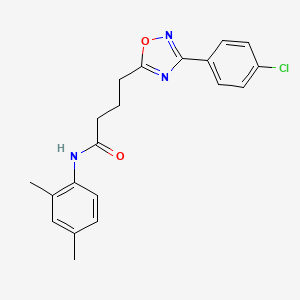
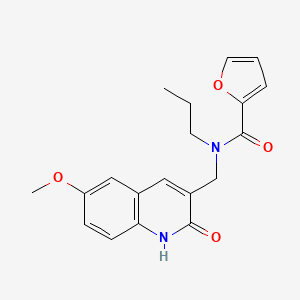

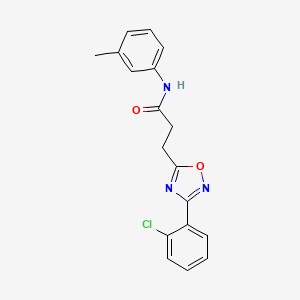

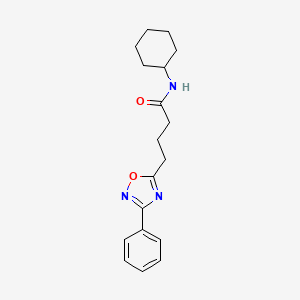
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)

